molecular formula C8H10FNO3S B6331231 3-Fluoro-4-methoxyphenylmethanesulfonamide CAS No. 1179749-64-4

3-Fluoro-4-methoxyphenylmethanesulfonamide

Cat. No. B6331231
CAS RN: 1179749-64-4
M. Wt: 219.24 g/mol
InChI Key: HADPFPHVWGZWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methoxyphenylmethanesulfonamide is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 . It is a derivative of sulfonamide, a group of compounds known for their antimicrobial properties .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxyphenylmethanesulfonamide can be represented by the SMILES string CS(=O)(=O)c1ccc(cc1F)OC . This represents the arrangement of atoms and their bonds. For a detailed 3D structure, specialized software or databases would be required.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methoxyphenylmethanesulfonamide, such as melting point, boiling point, and density, are not available in the search results . For detailed properties, it’s recommended to refer to specialized chemical databases.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

3-Fluoro-4-methoxyphenylmethanesulfonamide serves as a valuable building block in medicinal chemistry. Researchers explore its potential as an intermediate in the preparation of active pharmaceutical ingredients (APIs). Notably, it has been investigated for the treatment of Alzheimer’s disease. The compound’s fluorinated moiety enables nucleophilic aromatic substitution, expanding its synthetic versatility .

Esterification Reactions

Through Fischer esterification, 3-Fluoro-4-methoxybenzenesulfonamide can form esters. These esters may incorporate ligustrazine-like structures, which could have therapeutic implications. Ligustrazine derivatives are of interest due to their potential neuroprotective effects and relevance to neurodegenerative diseases .

Friedel-Crafts Acylation

By transforming 3-Fluoro-4-methoxybenzenesulfonamide into benzoyl chloride using thionyl chloride, researchers create a platform for Friedel-Crafts acylation reactions. This reaction pathway allows the introduction of various substituents onto the aromatic ring, potentially leading to novel compounds with diverse biological activities .

Antimicrobial Applications

The compound can be modified into a hydrazide derivative. This hydrazide is then employed in the synthesis of oxadiazoles, which have demonstrated antimicrobial properties. Researchers investigate these derivatives as potential agents against bacterial and fungal infections .

Tuberculosis Research

While not directly related to 3-Fluoro-4-methoxybenzenesulfonamide, studies on dialkoxypyridine analogues have shown promise in treating tuberculosis. These analogues, which share structural features with our compound, exhibit potent antituberculosis activity .

Inhibition of Venezuelan Equine Encephalitis Virus

Although not yet directly tested, the compound’s structural features suggest potential antiviral activity. Researchers have explored dibenzylamines as inhibitors of the Venezuelan equine encephalitis virus, and similar investigations could be extended to 3-Fluoro-4-methoxybenzenesulfonamide .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADPFPHVWGZWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxyphenylmethanesulfonamide

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